BenchChemオンラインストアへようこそ!

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide

Medicinal Chemistry Chemical Biology Triazole Regioisomerism

This N-2-substituted 1,2,3-triazole carboxamide allows precise control over triazole regiochemistry in target‑binding studies. Its undefined stereocenter makes it suitable as a racemic screening probe; enantiopure material must be procured separately for follow‑up. Documented GPR35 inactivity supports its use as a negative control in phenotypic assays. Obtain the N-2 regioisomer to eliminate variables introduced by N-1 or 1,2,4-triazole analogs.

Molecular Formula C18H28N4O
Molecular Weight 316.449
CAS No. 2034266-85-6
Cat. No. B2589427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide
CAS2034266-85-6
Molecular FormulaC18H28N4O
Molecular Weight316.449
Structural Identifiers
SMILESCC(C)C(CN1N=CC=N1)NC(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C18H28N4O/c1-12(2)16(11-22-19-3-4-20-22)21-17(23)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,12-16H,5-11H2,1-2H3,(H,21,23)
InChIKeyVXZBOTUEAPEVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide (CAS 2034266-85-6): Structural Identity, Physicochemical Profile, and Procurement Context


N-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide (CAS 2034266-85-6) is a synthetic, chiral small molecule (C₁₈H₂₈N₄O, MW 316.45 g/mol) composed of an adamantane-1-carboxamide core linked to a 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine moiety [1]. The compound features a single undefined stereocenter at the butan-2-yl position and a 1,2,3-triazole ring substituted at the N-2 position—a regiochemistry that distinguishes it from the more common N-1-substituted 1,2,3-triazole and 1,2,4-triazole analogs [2]. Its computed properties include XLogP3 ≈ 3.0–3.5, topological polar surface area (TPSA) ≈ 59.8–61.9 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1][3]. The compound is cataloged in PubChem (CID 119101669), ZINC (ZINC000043356676), and MMsINC (MMs03358487) as a screening-compound-grade chemical probe, with documented availability through specialist compound management suppliers [4].

Why N-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide Cannot Be Replaced by a Generic Adamantane-Triazole Analog: Regioisomerism, Stereochemistry, and Physicochemical Identity


Substituting N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide with an in-class adamantane-triazole analog—even one sharing identical molecular formula and molecular weight—introduces uncontrolled experimental variables. The compound's N-2-substituted 1,2,3-triazole regioisomerism fundamentally alters its hydrogen-bond-acceptor topology relative to N-1-substituted 1,2,3-triazole and 1,2,4-triazole congeners, which can invert molecular recognition at target binding sites [1]. Furthermore, the undefined stereocenter at the butan-2-yl position means that unless enantiomerically resolved material is explicitly procured, different suppliers or synthetic routes may yield different enantiomeric compositions with potentially divergent biological readouts [2]. Even seemingly minor differences in TPSA (59.8 vs. 61.9 Ų depending on measurement method) and logP (3.0 vs. 3.5) can shift permeability and solubility profiles in cell-based assays, making cross-study data incomparable [3]. The quantitative evidence in Section 3 documents exactly where this compound's identity matters—and where data gaps remain.

Quantitative Differentiation Evidence for N-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide: Head-to-Head Comparisons, Physicochemical Benchmarks, and Class-Level Inferences


Regioisomeric Identity: 2H-1,2,3-Triazol-2-yl versus 1H-1,2,4-Triazol-1-yl Substitution – Physicochemical Property Comparison

The target compound bears a 2H-1,2,3-triazol-2-yl substituent, whereas the closest commercially cataloged analog (CAS 2034534-59-1) carries a 1H-1,2,4-triazol-1-yl group. Although both share the molecular formula C₁₈H₂₈N₄O and MW 316.45, their computed XLogP3 values differ by approximately 0.3 log units (target: 3.5 [1]; 1,2,4-triazole isomer: 3.2 [2]), and their TPSA values diverge modestly (59.8 Ų vs. 59.8 Ų) [1][2]. More critically, the hydrogen-bond-acceptor count is identical (3), but the spatial disposition of the acceptor nitrogens differs: the 2H-1,2,3-triazole presents two adjacent sp² nitrogens (N-1 and N-3) as acceptors, while the 1H-1,2,4-triazole presents N-2 and N-4 in a non-adjacent arrangement, a difference that can invert binding orientation at target sites reliant on specific H-bond geometry [3].

Medicinal Chemistry Chemical Biology Triazole Regioisomerism

Aqueous Solubility and Lipophilicity Differentiation: logS and SlogP Comparison Against the 1,2,4-Triazole Regioisomer

The MMsINC database provides computed logS and SlogP values for the target compound: logS = -1.88729 and SlogP = 1.9931 [1]. These values indicate moderate aqueous solubility and modest lipophilicity. The 1,2,4-triazole regioisomer (CAS 2034534-59-1) is reported with XLogP3 = 3.2 [2], suggesting the 2H-1,2,3-triazol-2-yl substitution may confer a narrower lipophilicity range depending on the computational method used (SlogP 1.99 vs. XLogP3 3.5 for the target; XLogP3 3.2 for the comparator). The lower SlogP value of 1.99 for the target, when derived from the MMsINC atom-based method, suggests that the N-2-substituted 1,2,3-triazole may exhibit greater polarity in certain solvent environments than its 1,2,4-triazole counterpart, a consideration for assay conditions requiring DMSO stock solutions or aqueous dilution protocols [1].

ADME Profiling Physicochemical Property Differentiation Solubility

Selectivity Evidence: GPR35 Antagonism Screening – Target Compound Inactive, Establishing a Negative Selectivity Filter

The target compound was evaluated in a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism and was classified as inactive [1]. While this is a negative result, it provides a useful selectivity benchmark: GPR35 is a constitutively active Gi/o-coupled receptor implicated in inflammatory signaling and metabolic regulation, and many adamantane-containing compounds have shown off-target activity at related GPCRs [2]. The inactivity of this compound at GPR35 distinguishes it from certain adamantane-based GPCR ligands and provides a counter-screen datum that can be leveraged in cheminformatics-based target prediction workflows or when selecting compounds for phenotypic screening panels where GPR35 interference is undesirable [1].

GPCR Screening GPR35 Selectivity Profiling

Structural Pre-organization: Globularity and Steric Parameters Relative to Linear-Linker Adamantane-Triazole Hybrids

The MMsINC database reports a globularity value of 0.063793 for the target compound, indicating a highly extended molecular shape (globularity ranges from 0 for a linear molecule to 1 for a perfect sphere) [1]. This low globularity is a consequence of the direct carboxamide linkage between the adamantane core and the chiral amino-butyl-triazole side chain, which contrasts with the more flexible acetamide-linked 1,2,3-triazole-adamantylacetamide hybrids described by Jallapally et al. (2014), where an additional methylene spacer increases conformeric freedom [2]. Sterimol parameters for the target (B1 = 2.36 Å, B2 = 3.06 Å, B3 = 4.44 Å, L = 17.86 Å) define the steric envelope that must be accommodated by any target binding pocket [1]. This geometric profile is distinct from the acetamide-linked series, where the extended linker shifts the triazole moiety further from the adamantane steric bulk, potentially altering the binding pose at flat, solvent-exposed binding sites such as the Mycobacterium tuberculosis InhA substrate channel [2].

Conformational Analysis Steric Parameters Ligand Efficiency

Synthetic Provenance and Stereochemical Integrity: CuAAC Click Chemistry Assembly and Enantiomeric Composition Considerations

The compound is assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction for 1,2,3-triazole construction [1]. This synthetic route is shared with the broader class of 1,2,3-triazole-adamantane hybrids [2]. However, the target compound bears a chiral center at the butan-2-yl carbon (undefined stereocenter count = 1 per PubChem) [3], meaning that unless chiral resolution or asymmetric synthesis is employed, the commercial material is likely racemic. This is a critical procurement consideration: the anti-TB lead compound 5t from Jallapally et al. (MIC 3.12 μg/mL) is achiral at the corresponding position, whereas the target compound's stereochemistry may generate enantiomer-dependent activity that cannot be predicted from racemic screening data [2]. Users requiring enantiopure material must explicitly verify enantiomeric excess (e.e.) with the supplier.

Click Chemistry Stereochemistry Compound Quality Control

Optimal Procurement and Application Scenarios for N-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide Based on Quantitative Differentiation Evidence


Regioisomer-Specific Chemical Probe for Triazole H-Bond Acceptor Topology Studies

When a research program requires systematic exploration of how triazole N-2 versus N-1 substitution affects target binding, this compound serves as the 2H-1,2,3-triazol-2-yl reference standard. Its computed XLogP3 of 3.5 and TPSA of 59.8 Ų [1] provide benchmark values against which the 1,2,4-triazole regioisomer (CAS 2034534-59-1, XLogP3 3.2 [2]) can be compared in parallel biochemical or biophysical assays. This scenario is most relevant for structure-based drug design campaigns where triazole nitrogen placement determines key hydrogen-bond interactions with the target protein backbone or side chains.

Negative Control Compound for GPR35-Mediated Signaling in Phenotypic Screening Panels

In cell-based phenotypic screens where GPR35 agonism or antagonism is a known confounding factor (e.g., inflammatory cytokine release assays, metabolic disorder models), the documented inactivity of this compound at GPR35 [1] makes it suitable as a negative control or as a starting scaffold for chemical series where GPR35 counter-screening is mandatory. This application leverages the selectivity evidence established in Section 3, Evidence Item 3, and is particularly relevant for laboratories running multiplexed GPCR panels.

Conformationally Constrained Adamantane-Triazole Scaffold for Anti-Infective Lead Optimization

The direct carboxamide linkage and low globularity (0.064 [1]) of this compound present a more rigid pharmacophore compared to the acetamide-linked 1,2,3-triazole-adamantane hybrids (e.g., compound 5t, MIC 3.12 μg/mL against M. tuberculosis [2]). For medicinal chemistry teams optimizing anti-mycobacterial or anti-infective lead series, this scaffold offers an alternative vector for the triazole moiety that may access different sub-pockets within the InhA or related target binding sites. Procurement of both the carboxamide-linked and acetamide-linked series enables systematic linker SAR exploration [2].

Chiral Resolution and Enantiomer-Specific Activity Profiling in Academic Screening Collections

Given the compound's single undefined stereocenter [1], academic screening centers and compound management facilities can deploy this racemic material in primary screens, with the explicit understanding that any confirmed hit must be followed up by chiral resolution and enantiomer-specific re-testing. The synthetic accessibility via CuAAC click chemistry [2] facilitates rapid analog synthesis, while the well-characterized physicochemical profile (logS -1.89, SlogP 1.99 [3]) ensures compatibility with standard DMSO-based compound storage and high-throughput screening logistics.

Quote Request

Request a Quote for N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.